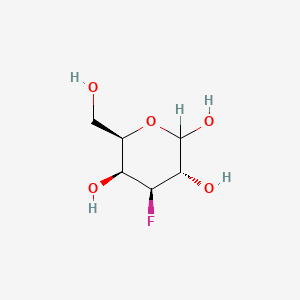

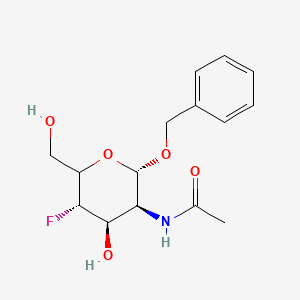

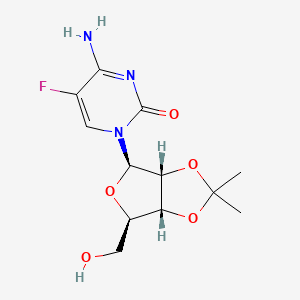

3-Deoxy-3-fluoro-D-galactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxy-3-fluoro-D-galactose is a fluorinated carbohydrate used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly valuable for its ability to mimic natural carbohydrates while offering enhanced stability and unique properties due to the presence of fluorine .

作用機序

Target of Action

3-Deoxy-3-fluoro-D-galactose (3DFGal) primarily targets the metabolic pathway of gram-positive pathogens . It is used as a tool for studying the enzymatic reaction catalyzed by galactokinase , which is involved in the conversion of 3DFGal to D-galactose .

Mode of Action

The interaction of 3DFGal with its targets results in a shift in the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis . This shift is facilitated by the compound’s structural similarity to D-galactose, allowing it to bind to the same enzymes and receptors .

Biochemical Pathways

3DFGal affects the glycolysis and gluconeogenesis pathways. By mimicking D-galactose, it competes for the same enzymes involved in these pathways . This competition results in a shift from glycolysis, the breakdown of glucose for energy, to gluconeogenesis, the production of glucose from non-carbohydrate sources .

Result of Action

The primary result of 3DFGal’s action is the shift in metabolic pathways in gram-positive pathogens . This shift can potentially disrupt the normal metabolic processes of these pathogens, inhibiting their growth and proliferation .

Action Environment

The action of 3DFGal can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of 3DFGal hydrolysis . Furthermore, the presence of other sugars, such as glucose, could potentially affect the compound’s efficacy by competing for the same metabolic pathways . .

生化学分析

Biochemical Properties

3-Deoxy-3-fluoro-D-galactose interacts with various enzymes and proteins in biochemical reactions . It is utilized in biomedicine for its potent inhibitory properties against enzymes involved in carbohydrate metabolism

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis . It interacts with various enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported into tissues at rates similar to those of glucose . It is distributed within cells and tissues, potentially interacting with transporters or binding proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-galactose typically involves the fluorination of D-galactose derivatives. One common method starts with 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, which undergoes a series of reactions including sulfonation and fluorination to yield the desired product . The reaction conditions often involve the use of tetra-alkylammonium fluoride in dipolar aprotic solvents like methyl cyanide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

化学反応の分析

Types of Reactions

3-Deoxy-3-fluoro-D-galactose can undergo various chemical reactions, including:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Tetra-alkylammonium fluoride in dipolar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .

科学的研究の応用

3-Deoxy-3-fluoro-D-galactose has a wide range of applications in scientific research:

Chemistry: Used as a chemical probe to study molecular recognition and carbohydrate-protein interactions.

Biology: Helps in understanding glycan formation and degradation, and protein-glycan recognition.

Industry: Used in the development of novel materials with unique properties due to the presence of fluorine.

類似化合物との比較

Similar Compounds

- 3-Deoxy-3-fluoro-D-glucose

- 3-Deoxy-3-fluoro-L-fucose

- 2-Deoxy-2-fluoro-D-glucose

Comparison

Compared to these similar compounds, 3-Deoxy-3-fluoro-D-galactose offers unique advantages due to its specific structural features. The presence of fluorine at the 3-position provides enhanced stability and unique reactivity, making it particularly useful in glycobiology research .

特性

IUPAC Name |

(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRBAMACDBPKO-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

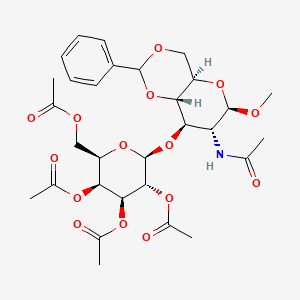

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

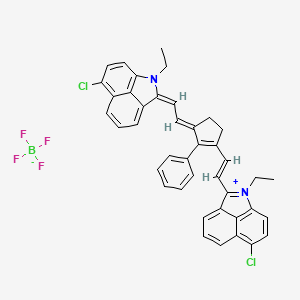

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)